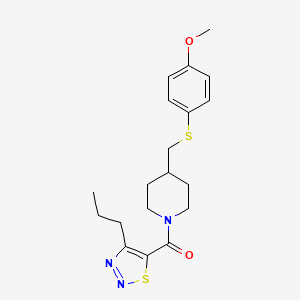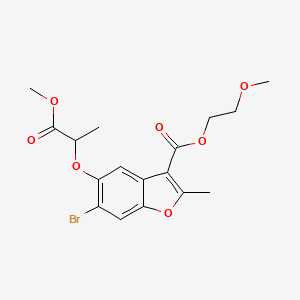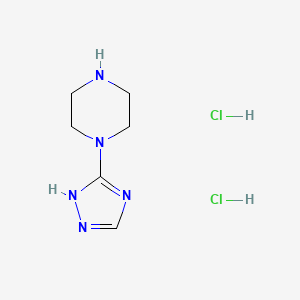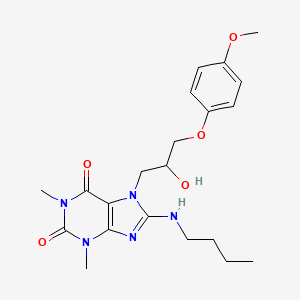
Clobetasol-17-propionate-D5
Übersicht
Beschreibung
Clobetasol Propionate-d5 is a deuterium-labeled analog of Clobetasol Propionate, a potent corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of Clobetasol Propionate due to the presence of deuterium, which allows for easier tracking in biological systems .
Wissenschaftliche Forschungsanwendungen
Clobetasolpropionat-d5 wird in der wissenschaftlichen Forschung aufgrund seiner markierten Natur häufig verwendet, die detaillierte Studien zu seiner Pharmakokinetik und seinem Metabolismus ermöglicht. Einige wichtige Anwendungen sind:
Chemie: Wird verwendet, um Reaktionsmechanismen und -wege zu untersuchen.
Biologie: Wird in der Zell- und Molekularbiologie eingesetzt, um die Verteilung und den Metabolismus von Clobetasolpropionat zu verfolgen.
Medizin: Wird in pharmakologischen Studien verwendet, um das Verhalten des Medikaments im Körper zu verstehen.
Industrie: Anwendung bei der Entwicklung neuer Formulierungen und Abgabesysteme für Kortikosteroide
Wirkmechanismus
Clobetasolpropionat-d5 entfaltet seine Wirkung durch Bindung an Glukokortikoidrezeptoren, was zur Aktivierung entzündungshemmender und immunsuppressiver Signalwege führt. Die Verbindung hemmt die Freisetzung proinflammatorischer Zytokine und Mediatoren, wodurch Entzündungen und Immunantworten reduziert werden. Das Vorhandensein von Deuterium verändert den Wirkmechanismus nicht, ermöglicht aber eine präzisere Verfolgung in biologischen Studien .
Wirkmechanismus
Target of Action
Clobetasol-17-propionate-D5, a derivative of prednisolone, primarily targets glucocorticoid receptors . These receptors have a higher specificity for this compound than mineralocorticoid receptors .
Mode of Action
This compound interacts with its targets, the glucocorticoid receptors, and induces the formation of phospholipase A2 inhibitory proteins , also known as lipocortins . These lipocortins can suppress the release of arachidonic acid , a precursor of inflammation .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inducing lipocortins, it inhibits the release of arachidonic acid, which is a key component in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . This results in a decrease in inflammation.
Pharmacokinetics
Once absorbed through the skin, this compound enters pharmacokinetic pathways similar to systemically administered corticosteroids . It is bound to plasma proteins in varying degrees and is metabolized primarily in the liver. The metabolites are then excreted by the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action result in a reduction of inflammation. It achieves this by decreasing the formation, release, and activity of endogenous chemical mediators of inflammation . Clinically, this manifests as a reduction in swelling, redness, itching, or rashes caused by skin conditions, such as eczema and psoriasis .
Action Environment
The action of this compound is influenced by the pH of its environment. It has an optimum pH stability of pH 4-6 in aqueous solutions . Hydrolysis takes place in a strongly acidic or basic environment, leading to a considerable loss of efficacy .
Safety and Hazards
Clobetasol-17-propionate-D5 may be harmful if swallowed. It may damage fertility or the unborn child. It causes damage to the endocrine system through prolonged or repeated exposure. It causes skin and serious eye irritation. It may cause an allergic reaction. It is toxic to aquatic life with long-lasting effects .
Biochemische Analyse
Biochemical Properties
Clobetasol-17-propionate-D5 interacts with various biomolecules, primarily glucocorticoid receptors, with higher specificity than mineralocorticoid receptors . It demonstrates superior activity compared to other corticosteroids . The compound’s role in biochemical reactions is primarily as an inhibitor of the NRF2 pathway, leading to an elevation of oxidative stress .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by decreasing inflammation of the skin . It also has a strong impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it prevents nuclear accumulation and promotes β-TrCP-dependent degradation of NRF2 in a glucocorticoid receptor- and a glycogen synthase kinase 3 (GSK3)-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a potent NRF2 inhibitor, preventing nuclear accumulation and promoting β-TrCP-dependent degradation of NRF2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It shows good penetration into ocular tissues after instillation into the conjunctival sac . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to have a significant anti-inflammatory effect, reducing the PASI score in a dose-dependent manner .
Metabolic Pathways
This compound is involved in metabolic pathways similar to other corticosteroids, including the addition of oxygen, hydrogen, glucuronides, and sulfates to form water-soluble metabolites .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Clobetasolpropionat-d5 beinhaltet die Einarbeitung von Deuterium in das Clobetasolpropionatmolekül. Dies wird typischerweise durch eine Reihe von chemischen Reaktionen erreicht, bei denen Wasserstoffatome durch Deuterium ersetzt werden.
Industrielle Produktionsverfahren
Die industrielle Produktion von Clobetasolpropionat-d5 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Fortgeschrittene Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um die Synthese zu überwachen und die Einarbeitung von Deuterium zu bestätigen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Clobetasolpropionat-d5 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, die oft durch Oxidationsmittel erleichtert wird.
Reduktion: Die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere, oft unter bestimmten Bedingungen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Bedingungen für diese Reaktionen variieren, beinhalten aber oft kontrollierte Temperaturen und Drücke, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu dehydrierten Formen der Verbindung führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Clobetasolpropionat: Die nicht markierte Version, die in klinischen Umgebungen weit verbreitet ist.
Betamethason: Ein weiteres starkes Kortikosteroid mit ähnlichen entzündungshemmenden Eigenschaften.
Fluocinonid: Ein Kortikosteroid, das für ähnliche Indikationen verwendet wird, aber unterschiedliche Potenz- und Nebenwirkungsprofile aufweist
Einzigartigkeit
Clobetasolpropionat-d5 ist aufgrund seiner Deuteriummarkierung einzigartig, die in Forschungsumgebungen eindeutige Vorteile bietet. Die Deuteriumatome ermöglichen eine genauere Verfolgung und Analyse der Pharmakokinetik und des Metabolismus der Verbindung, was sie zu einem wertvollen Werkzeug in wissenschaftlichen Studien macht .
Eigenschaften
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUOGMQLZIXBE-BFHSNLKKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2967298.png)
![3-oxo-2-phenyl-N-(2-phenylethyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967299.png)


![1-[1-(4-methoxy-2-methylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2967302.png)
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2967303.png)
![N-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2967304.png)
![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol](/img/structure/B2967306.png)


![{3-[(Diethylamino)methyl]phenyl}methanamine](/img/structure/B2967311.png)
![2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2967314.png)
![Ethyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2967316.png)

